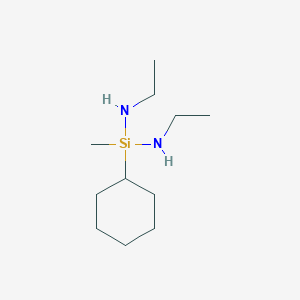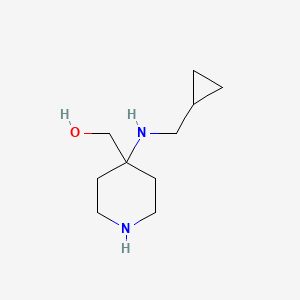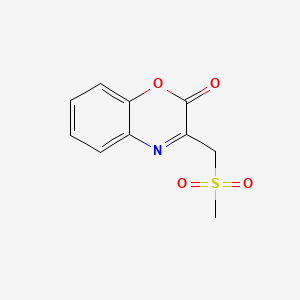![molecular formula C14H17N3O8S B12949883 (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid](/img/structure/B12949883.png)
(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a nitrobenzo[d][1,3]dioxol moiety, and a thioether linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the nitrobenzo[d][1,3]dioxol moiety: This can be achieved through nitration of benzo[d][1,3]dioxole using a mixture of nitric acid and sulfuric acid.
Introduction of the ethoxycarbonyl group: This step involves the reaction of the nitrobenzo[d][1,3]dioxol with ethyl chloroformate in the presence of a base such as triethylamine.
Amino group protection: The amino group is protected using a suitable protecting group like tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions.
Thioether formation: The protected amino compound is then reacted with a thiol derivative under basic conditions to form the thioether linkage.
Deprotection and final coupling: The protecting group is removed, and the final coupling reaction is carried out to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxycarbonyl group, where nucleophiles can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving thioether linkages. It can also serve as a model compound for studying the effects of nitroaromatic compounds on biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage can also participate in redox reactions, further contributing to its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-Amino-3-(((((1-(4-nitrophenyl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid: Similar structure but with a different aromatic moiety.
(2R)-2-Amino-3-(((((1-(6-chlorobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid: Similar structure but with a chlorine substituent instead of a nitro group.
Uniqueness
The uniqueness of (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrobenzo[d][1,3]dioxol moiety, along with the thioether linkage, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H17N3O8S |
|---|---|
Poids moléculaire |
387.37 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H17N3O8S/c1-7(25-14(20)16-5-26-4-9(15)13(18)19)8-2-11-12(24-6-23-11)3-10(8)17(21)22/h2-3,7,9H,4-6,15H2,1H3,(H,16,20)(H,18,19)/t7?,9-/m0/s1 |
Clé InChI |
BKIDRULIGJIPRO-NETXQHHPSA-N |
SMILES isomérique |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)NCSC[C@@H](C(=O)O)N |
SMILES canonique |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)NCSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




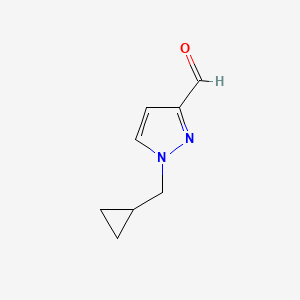

![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)
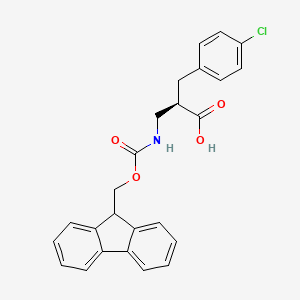

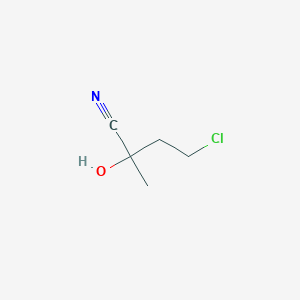

![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)

